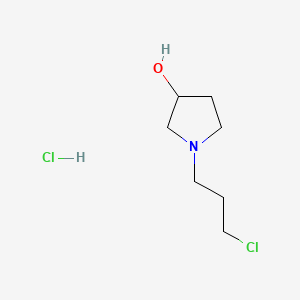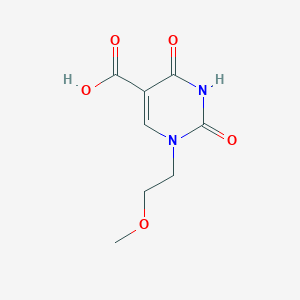
Ametoctradin metabolite M650F06 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ametoctradin metabolite M650F06 hydrochloride is a metabolite of ametoctradin, a fungicide used to control oomycetes such as Plasmopara viticola in grapes, Phytophthora infestans in potatoes and tomatoes, and other similar pathogens in various vegetables . The compound has the molecular formula C13H19N5O2·HCl and a molecular weight of 313.78 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ametoctradin metabolite M650F06 hydrochloride involves the reaction of 6-(7-amino-5-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)hexanoic acid with hydrochloric acid. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ametoctradin metabolite M650F06 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction can produce different reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Ametoctradin metabolite M650F06 hydrochloride has several scientific research applications:
Wirkmechanismus
Ametoctradin metabolite M650F06 hydrochloride exerts its effects by inhibiting complex III of the respiratory chain in the mitochondria of oomycetes. This inhibition reduces the adenosine triphosphate (ATP) content, disrupting the energy production in these pathogens and ultimately leading to their death . The molecular targets include the mitochondrial respiratory chain components, and the pathways involved are related to cellular respiration and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ametoctradin: The parent compound, used as a fungicide with similar applications.
Ametoctradin metabolite M650F01: Another metabolite of ametoctradin, also studied for its fungicidal properties.
Metconazole: A fungicide with a different mechanism of action but used for similar purposes.
Azoxystrobin: Another fungicide with broad-spectrum activity against various plant pathogens.
Uniqueness
Ametoctradin metabolite M650F06 hydrochloride is unique in its specific inhibition of complex III in the mitochondrial respiratory chain, which sets it apart from other fungicides that may target different pathways or components . Its role as a metabolite also provides insights into the degradation and metabolic pathways of ametoctradin, contributing to a better understanding of its environmental fate and impact .
Eigenschaften
Molekularformel |
C13H20ClN5O2 |
|---|---|
Molekulargewicht |
313.78 g/mol |
IUPAC-Name |
6-(7-amino-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H19N5O2.ClH/c1-2-10-9(6-4-3-5-7-11(19)20)12(14)18-13(17-10)15-8-16-18;/h8H,2-7,14H2,1H3,(H,19,20);1H |
InChI-Schlüssel |
WIMSAVAWSKSJNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=NC=NN2C(=C1CCCCCC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)

![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)



![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)






